![molecular formula C16H16FNO3S B6375366 2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261972-82-0](/img/structure/B6375366.png)
2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2F4PSP), is an important chemical compound used in a variety of scientific research applications. It is a white to off-white crystalline solid that is soluble in water and other organic solvents. 2F4PSP has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other compounds. Furthermore, it is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a catalyst for the production of polymers.
Scientific Research Applications
2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a catalyst for the production of polymers. Additionally, it has been used in the synthesis of pharmaceuticals, pesticides, and other compounds. Furthermore, it is used to study the structure and reactivity of organic molecules, as well as to analyze and measure the concentration of various compounds.
Mechanism of Action
2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is a catalyst, which means that it accelerates the rate of a chemical reaction without being consumed by the reaction. It does this by providing an alternative pathway for the reaction to take place. This alternative pathway is typically more energetically favorable than the original pathway, allowing the reaction to occur more quickly.
Biochemical and Physiological Effects
2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other compounds. Additionally, it has been used to study the structure and reactivity of organic molecules, as well as to analyze and measure the concentration of various compounds. Furthermore, it has been used in the production of polymers, and it has been used as a catalyst in various reactions.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a number of advantages for use in lab experiments. It is a white to off-white crystalline solid that is soluble in water and other organic solvents. Additionally, it is relatively inexpensive and easy to obtain. Furthermore, it is a catalyst, which means that it accelerates the rate of a chemical reaction without being consumed by the reaction.
However, there are also a number of limitations to the use of 2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in lab experiments. It is a relatively unstable compound and can decompose upon prolonged exposure to light or air. Additionally, it can be toxic if ingested or inhaled in large quantities. Furthermore, it is a relatively strong acid and can cause skin irritation when handled incorrectly.
Future Directions
Despite the limitations of 2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, there are a number of potential future directions for its use in research. It has potential applications in the synthesis of pharmaceuticals, pesticides, and other compounds. Additionally, it could be used to study the structure and reactivity of organic molecules, as well as to analyze and measure the concentration of various compounds. Furthermore, it could be used as a catalyst in various reactions, and it could be used as a catalyst for the production of polymers. Finally, it could be used in the development of new drugs and treatments for various diseases and conditions.
Synthesis Methods
2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is synthesized by reacting 4-pyrrolidinylsulfonylphenol with fluoroacetic acid. The reaction takes place in an aqueous solution at temperatures ranging from 30-50°C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction is complete when the desired product is obtained.
properties
IUPAC Name |
2-fluoro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c17-15-11-13(5-8-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFHPHABYLKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684590 |
Source
|
Record name | 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
1261972-82-0 |
Source
|
Record name | 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.